Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives and reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrido[4,3-D]pyrimidines depending on the nucleophile used.
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Dihydro derivatives with reduced double bonds.
Scientific Research Applications
Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperone BIP and apoptosis marker cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
- 2-Pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
- 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine inhibitors of PI3Kδ
Uniqueness
Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H12ClN3O2 |
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Molecular Weight |
241.67 g/mol |
IUPAC Name |
ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-16-10(15)9-13-7-3-4-12-5-6(7)8(11)14-9/h12H,2-5H2,1H3 |
InChI Key |
XQDNBNNNYZLLNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(CNCC2)C(=N1)Cl |
Origin of Product |
United States |
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